2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione
Overview
Description
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione is a synthetic organic compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione compounds are known for their diverse biological activities and applications in medicinal chemistry. This compound features a cyclobutyl ring substituted with a hydroxyethoxy group, which imparts unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls .
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway is involved in several neurological processes, including reward, addiction, and motor control .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters .
Result of Action
Biochemical Analysis
Biochemical Properties
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules. Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease . The nature of these interactions often involves binding to specific amino acid residues at the allosteric binding sites of the target proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoindoline-1,3-dione derivatives have been evaluated for their antiseizure activity in mice, demonstrating significant effects on neuronal cells . These compounds have also been shown to interact with the human dopamine receptor D2, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, isoindoline-1,3-dione derivatives have been shown to interact with the dopamine receptor D2, modulating its activity and influencing neurotransmission . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, which is crucial in the context of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, isoindoline-1,3-dione derivatives have been evaluated for their stability and pharmacokinetic parameters, revealing insights into their potential therapeutic applications . Long-term studies have shown that these compounds can maintain their activity over extended periods, making them suitable for chronic treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that isoindoline-1,3-dione derivatives exhibit dose-dependent effects on seizure activity in mice . At lower doses, these compounds provide significant protection against seizures, while higher doses may lead to adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, isoindoline-1,3-dione derivatives have been shown to modulate the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can have significant implications for the treatment of neurological disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that isoindoline-1,3-dione derivatives can cross the blood-brain barrier, making them suitable for treating central nervous system disorders . Understanding the transport mechanisms is essential for optimizing the therapeutic potential of these compounds.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, isoindoline-1,3-dione derivatives have been found to localize in the mitochondria, where they can influence cellular energy metabolism and apoptosis . Understanding the subcellular distribution is essential for elucidating the mechanisms of action of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione typically involves the following steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved by the condensation of phthalic anhydride with an appropriate amine derivative under reflux conditions in a suitable solvent such as toluene.
Introduction of the Cyclobutyl Ring: The cyclobutyl ring can be introduced through a cycloaddition reaction involving a suitable cyclobutene derivative.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions using ethylene glycol derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing environmental impact. Green chemistry principles, such as solventless reactions and the use of renewable starting materials, are often employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of isoindoline derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticonvulsant and antipsychotic activities.
Biological Studies: The compound is used to study interactions with various biological targets, including dopamine receptors.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione
- N-isoindoline-1,3-dione derivatives
Uniqueness
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione is unique due to the presence of the cyclobutyl ring and hydroxyethoxy group, which confer distinct chemical properties and biological activities compared to other isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2-[3-(2-hydroxyethoxy)cyclobutyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-5-6-19-10-7-9(8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLDIVBOPURBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCCO)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.